Lactose - 63-42-3

Lactose

Catalog Number: EVT-272135
CAS Number: 63-42-3
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lactose is a white hard crystalline powder. (NTP, 1992)
Beta-lactose is the beta-anomer of lactose.
A disaccharide of glucose and galactose in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.
beta-Lactose contains a Lactosylceramide motif and is often attached to a Cer aglycon.
beta-Lactose is a natural product found in Hypericum perforatum with data available.
A disaccharide of GLUCOSE and GALACTOSE in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.

Glucose

  • Relevance: Glucose is one of the two monosaccharide subunits that make up lactose. The enzymatic hydrolysis of lactose by lactase yields glucose and galactose [, , , ]. This breakdown is essential for lactose digestion in the human body.

Galactose

  • Relevance: Galactose is the other monosaccharide subunit of lactose. Like glucose, it is produced by the enzymatic breakdown of lactose [, , , , ]. Individuals with galactosemia, a rare genetic disorder, have difficulty metabolizing galactose.

2-Fucosyllactose

  • Relevance: This compound is structurally related to lactose, sharing the lactose core. Research suggests that 2-fucosyllactose can influence the composition of intestinal microbiota, potentially benefiting infants [, ].

3-Fucosyllactose

  • Relevance: Like 2-fucosyllactose, 3-fucosyllactose is structurally similar to lactose and impacts gut microbiota composition [].

Beta-Galacto-Oligosaccharides (β-GalOS)

  • Relevance: β-GalOS are produced through the enzymatic modification of lactose by β-galactosidase. These oligosaccharides are added to infant formulas for their prebiotic effects, promoting a healthy gut microbiome [].

Sucrose

  • Relevance: While structurally different from lactose, sucrose is often used in conjunction with lactose in food products and stabilizers []. This necessitates methods for their separation and quantification, as highlighted in research on analyzing food composition.

Lactulose

    N-Acetylglucosamine

    • Relevance: GlcNAc is a key building block found in certain complex human milk oligosaccharides (HMOs) that are structurally related to lactose. Research has identified novel HMOs with GlcNAc branches, further expanding the structural diversity of these important milk components [].
    Source

    Lactose is predominantly sourced from mammalian milk, with cow's milk containing about 4.8% lactose. It can also be found in lower concentrations in human milk, goat milk, and other dairy products. Lactose can be industrially extracted from whey, a byproduct of cheese production.

    Classification

    Lactose belongs to the class of carbohydrates known as disaccharides, which are formed by the glycosidic linkage between two monosaccharides. It is specifically classified as a β-D-galactopyranosyl-(1→4)-D-glucose.

    Synthesis Analysis

    The synthesis of lactose occurs primarily in the mammary glands during lactation. The biochemical process involves the enzyme galactosyltransferase, which catalyzes the transfer of galactose from uridine diphosphate galactose to glucose, resulting in the formation of lactose and uridine diphosphate.

    Methods

    1. Enzymatic Synthesis: Lactose is synthesized through enzymatic reactions involving glucose and uridine diphosphate galactose.
    2. Microbial Fermentation: Some industrial methods utilize microbial fermentation where specific strains convert glucose into lactose.
    3. One-Pot Synthesis: Recent research has explored one-pot synthesis methods that combine enzymatic hydrolysis and catalytic processes to produce sweetening syrups from lactose .

    Technical Details

    • The enzymatic reaction is facilitated by alpha-lactalbumin, which alters the substrate specificity of galactosyltransferase during lactogenesis.
    • The reaction occurs within the Golgi apparatus of mammary epithelial cells, where glucose is transported into the lumen for synthesis .
    Molecular Structure Analysis

    Lactose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol. The structural representation shows that lactose consists of a β-D-galactopyranosyl unit linked to a D-glucopyranosyl unit through a β-1,4-glycosidic bond.

    Structure Data

    • Chemical Structure:
      C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}
    • Structural Representation:
      • Galactose: A six-membered ring with hydroxyl groups at specific positions.
      • Glucose: A six-membered ring similar to galactose but differs in hydroxyl group orientation.
    Chemical Reactions Analysis

    Lactose can undergo various chemical reactions:

    1. Hydrolysis: Lactose can be hydrolyzed into its constituent monosaccharides (glucose and galactose) using enzymes such as lactase or through acidic conditions.
    2. Isomerization: Under certain conditions, lactose can be converted into other sugars like lactulose through catalytic processes .
    3. Fermentation: Lactose can be fermented by specific bacteria (e.g., Lactobacillus) to produce lactic acid.

    Technical Details

    • The hydrolysis reaction can be represented as:
      C12H22O11+H2OC6H12O6+C6H12O6\text{C}_{12}\text{H}_{22}\text{O}_{11}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{12}\text{O}_6+\text{C}_6\text{H}_{12}\text{O}_6
    Mechanism of Action

    The mechanism of lactose synthesis involves several steps:

    1. Transport: Glucose is transported from the cytosol into the Golgi lumen via specific transport proteins.
    2. Enzymatic Reaction: Galactosyltransferase interacts with alpha-lactalbumin to facilitate the transfer of galactose to glucose.
    3. Formation of Lactose: The final product, lactose, is released into the lumen while uridine diphosphate is generated as a byproduct .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder.
    • Solubility: Highly soluble in water; less soluble in organic solvents.
    • Melting Point: Approximately 202 °C (396 °F).

    Chemical Properties

    • Reducing Sugar: Lactose can reduce certain compounds due to its free aldehyde group.
    • Reactivity: Reacts with acids and bases; undergoes Maillard reactions when heated with amino acids.
    Applications

    Lactose has several scientific uses:

    1. Nutritional Supplement: Used in infant formulas and nutritional supplements for its energy-providing properties.
    2. Pharmaceuticals: Acts as an excipient in drug formulations due to its non-reactive nature.
    3. Food Industry: Employed as a sweetener and stabilizer in various food products.
    4. Research: Utilized in studies related to carbohydrate metabolism and enzymatic activity .

    Properties

    CAS Number

    63-42-3

    Product Name

    Lactose

    IUPAC Name

    (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

    Molecular Formula

    C12H22O11

    Molecular Weight

    342.30 g/mol

    InChI

    InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

    InChI Key

    GUBGYTABKSRVRQ-DCSYEGIMSA-N

    SMILES

    O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O

    Solubility

    50 to 100 mg/mL at 68 °F (NTP, 1992)
    Insoluble in ether and chloroform; very slightly soluble in alcohol
    In water, 1.95X10+6 mg/L at 20 °C

    Synonyms

    Lactose, anhydrous; Fast-flo; Lactose Galactinum

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

    Isomeric SMILES

    C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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